molecular formula C21H26O3 B12412413 6-Oxo D-(-)-Norgestrel-d6

6-Oxo D-(-)-Norgestrel-d6

Cat. No.: B12412413
M. Wt: 332.5 g/mol
InChI Key: RFOBDGUKWSBLIQ-IWPSQISTSA-N
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Description

6-Oxo D-(-)-Norgestrel-d6 is a synthetic compound that is a deuterated form of 6-Oxo D-(-)-Norgestrel. It is primarily used in research settings and is known for its applications in various scientific fields. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo D-(-)-Norgestrel-d6 involves several steps, starting from the precursor compounds. The process typically includes the introduction of deuterium atoms into the molecular structure. One common method involves the use of deuterated reagents in the reaction process to replace hydrogen atoms with deuterium. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo D-(-)-Norgestrel-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-Oxo D-(-)-Norgestrel-d6 has a wide range of applications in scientific research:

    Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of deuterated drugs and other specialized chemicals.

Mechanism of Action

The mechanism of action of 6-Oxo D-(-)-Norgestrel-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo D-(-)-Norgestrel: The non-deuterated form of the compound.

    Levonorgestrel: A related compound used in contraceptives.

    6-Oxo-1,6-dihydropyrimidine-5-carboxylic acids: Compounds with similar structural features.

Uniqueness

6-Oxo D-(-)-Norgestrel-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in various scientific studies.

Properties

Molecular Formula

C21H26O3

Molecular Weight

332.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,7,7,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1/i5D2,11D,12D2,14D

InChI Key

RFOBDGUKWSBLIQ-IWPSQISTSA-N

Isomeric SMILES

[2H]C1=C2C(=O)C([C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])[2H])CC[C@]4([C@H]3CC[C@]4(C#C)O)CC)([2H])[2H]

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O

Origin of Product

United States

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